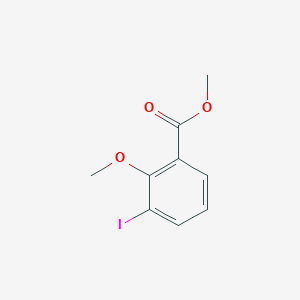

Methyl 3-iodo-2-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

methyl 3-iodo-2-methoxybenzoate |

InChI |

InChI=1S/C9H9IO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 |

InChI Key |

QDNSPUQUPJKJCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1I)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies Toward Methyl 3 Iodo 2 Methoxybenzoate and Analogues

Precursor-Based Synthetic Routes

The two primary precursor-based strategies for synthesizing Methyl 3-iodo-2-methoxybenzoate are the direct iodination of a methoxy-substituted benzoate (B1203000) ester and the etherification of a corresponding hydroxybenzoate precursor.

The direct introduction of an iodine atom onto the aromatic ring of a substituted benzoate ester is a common synthetic approach. This electrophilic aromatic substitution reaction typically targets the position most activated by the existing substituents. For the synthesis of this compound, the starting material would be Methyl 2-methoxybenzoate.

The iodination of aromatic compounds like benzoic acid derivatives often employs molecular iodine in the presence of an oxidizing agent. These oxidizing agents, which include hydrogen peroxide, iodic acid, or periodic acid, are crucial for generating a more potent electrophilic iodine species (I+), which facilitates the substitution on the electron-rich aromatic ring. google.com For instance, the iodination of 2-methylbenzoic acid has been successfully carried out using iodine, an oxidizing agent, and acetic anhydride (B1165640) in the presence of a microporous compound like a β-form zeolite. google.com Another method involves using an acid catalyst in a suitable solvent to promote the reaction. google.com The reaction conditions, particularly the choice of oxidizing agent and solvent, are optimized to achieve high selectivity and yield.

Table 1: Examples of Iodination Reactions on Benzoic Acid Derivatives

| Starting Material | Reagents | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aminobenzoic Acid | Iodine (I₂), Hydrogen peroxide | Acetic Acid | Direct electrophilic substitution at the 5-position; oxidant enhances iodine's electrophilicity. | |

| 2-Methylbenzoic Acid | Iodine, Oxidizing Agent, Acetic Anhydride, Microporous Compound | Not specified | High selectivity and yield of 5-iodo-2-methylbenzoic acid. | google.com |

An alternative and highly effective route involves the etherification of a hydroxybenzoate precursor, specifically Methyl 3-iodo-2-hydroxybenzoate. This method, a variation of the Williamson ether synthesis, is particularly useful when the required iodinated hydroxybenzoate is readily available.

The synthesis proceeds by treating the hydroxybenzoate with a suitable methylating agent in the presence of a base. A well-documented example is the synthesis of the isomeric compound, Methyl 3-iodo-4-methoxybenzoate, from Methyl 3-iodo-4-hydroxybenzoate. chemicalbook.com In this reaction, the hydroxyl group is deprotonated by a base, typically potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. chemicalbook.com This intermediate then reacts with a methylating agent, such as methyl iodide (CH₃I), to form the desired methoxy (B1213986) group. chemicalbook.com This strategy of regioselective protection and deprotection is also employed in the synthesis of various methyl hydroxy-methoxybenzoates from dihydroxybenzoic acid precursors. diva-portal.org

Optimized Reaction Conditions and Reagent Selection

The success of synthesizing this compound hinges on the careful selection of reagents and the precise control of reaction conditions.

The choice of reagents is critical in directing the reaction towards the desired product and maximizing the yield.

Bases : In etherification reactions, a base like potassium carbonate (K₂CO₃) is essential. chemicalbook.com Its primary role is to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating the subsequent attack on the electrophilic methylating agent. chemicalbook.com

Methylating Agents : Methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) are common electrophiles used to introduce the methyl group onto the oxygen atom of the precursor. chemicalbook.com In a reported synthesis of an isomer, methyl iodide was used effectively. chemicalbook.com Dimethyl carbonate has also been used as a "green" methylating agent for carboxylic acids in the presence of a zeolite catalyst. chemicalbook.com

Oxidizing Agents : For iodination reactions, oxidizing agents are indispensable. Reagents like hydrogen peroxide, iodic acid, and periodic acid are used to convert molecular iodine (I₂) into a more reactive electrophilic species, which is necessary for the substitution to occur on the aromatic ring. google.com

Catalysts : Various catalysts can be employed to improve reaction efficiency. Acid catalysts are used in some direct iodination methods. google.com Zeolites, which are microporous compounds, have been used to enhance selectivity in the iodination of 2-methylbenzoic acid. google.com

The reaction environment, specifically the solvent and temperature, plays a significant role in the outcome of the synthesis.

Solvent Effects : The choice of solvent can influence reaction rates, selectivity, and the solubility of reagents. For the etherification of a hydroxybenzoate precursor, dimethylformamide (DMF) is an effective solvent. chemicalbook.com In iodination reactions, acetic acid is often used as the solvent.

Temperature Control : Precise temperature control is crucial for achieving a sufficient reaction rate while minimizing the formation of unwanted byproducts. google.com For the etherification of methyl 3-iodo-4-hydroxybenzoate, the reaction mixture was maintained at 60 °C for 2 hours to ensure completion. chemicalbook.com In the iodination of 2-methylbenzoic acid, a broader temperature range of 50 to 200 °C is suggested to balance reaction speed and the prevention of side reactions. google.com

Table 2: Summary of Reaction Conditions for Etherification

| Precursor | Base | Methylating Agent | Solvent | Temperature | Yield | Reference |

|---|

Advanced Synthetic Approaches

While precursor-based routes are standard, the field of organic synthesis is continually evolving with the development of more sophisticated and efficient methodologies. These advanced approaches often utilize transition-metal catalysis or novel reaction pathways to construct complex molecules. nih.gov

Examples of such advanced strategies that could be conceptually applied to the synthesis of complex substituted benzoates include:

Rhodium-catalyzed reactions : Rh-catalyzed 1,4-addition of boronic acids to conjugate acceptors has been developed for the synthesis of functionalized alkyl-substituted benzoquinones. rsc.org This method provides rapid access to these structures under mild conditions. rsc.org

Transition-metal catalysis : A variety of synthetic methods for preparing 2-substituted benzothiazoles from different starting materials under transition metal catalysis or in metal-free systems have been reviewed, highlighting the power of these methods in constructing heterocyclic systems. nih.gov

Photochemical methods : The merger of photochemical olefin metathesis with C-H amination reactions represents a novel protocol for the stereoselective generation of functionalized olefins. acs.org

These advanced methods, while not directly reported for the synthesis of this compound, illustrate the broader trends in modern organic synthesis toward developing highly selective and efficient reactions for creating substituted aromatic compounds. nih.govnih.gov

Phase Transfer Catalysis in Related Methyl Iodo-Methoxybenzoate Synthesis

The synthesis of methoxybenzoates, including analogues of this compound, often involves the O-alkylation of a corresponding hydroxybenzoate precursor. Phase transfer catalysis (PTC) has emerged as a significant technique to improve the efficiency of such reactions. PTC facilitates the transfer of a reactant from one phase into another where the reaction occurs, thereby increasing the reaction rate.

In the O-alkylation of related hydroxy-naphthoquinones, which shares mechanistic similarities with the synthesis of methoxybenzoates, the use of phase-transfer catalysts has been shown to significantly improve reaction outcomes. researchgate.net Standard O-alkylation procedures in aprotic solvents can result in low yields. researchgate.net However, the introduction of tetraalkylammonium salts as phase-transfer catalysts enhances the process. researchgate.net Research has demonstrated that a synergistic combination of tetrabutylammonium (B224687) iodide (TBAI) and 18-crown-6 (B118740) can increase the yield of the O-alkylation product from 49% to 68%. researchgate.net The optimal conditions were identified using tetrahydrofuran (B95107) (THF) as the solvent and potassium carbonate as the base. researchgate.net This approach highlights the potential for PTC to be a crucial step in the synthesis of iodo-methoxybenzoates by improving the efficiency of the methylation of a hydroxyl precursor.

Table 1: Effect of Phase Transfer Catalysis on O-Alkylation Yield

Green Chemistry Principles in Halogenated Benzoate Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of halogenated benzoates. wjpmr.com Key strategies include the use of recyclable catalysts, environmentally benign solvents, and energy-efficient reaction conditions.

One prominent green approach is the use of heterogeneous catalysts, such as zeolites. In the synthesis of methyl 2-methoxybenzoate, a zeolite NaY-Bf catalyst was used with dimethyl carbonate, achieving a 98% yield under autoclave conditions. chemicalbook.com This method is highlighted as a form of green chemistry. chemicalbook.com Similarly, the production of 5-iodo-2-methylbenzoic acid has been achieved with high selectivity and yield through iodination in the presence of a microporous compound like a β-form zeolite. google.com This process allows the catalyst to be recovered and reused, minimizing waste and improving process efficiency. google.com

The choice of solvents and reagents is another core aspect of green synthesis. Research into the synthesis of halogenated heterocycles has demonstrated the use of ethanol (B145695) as an environmentally friendly solvent and "table salt" as a source for "electrophilic chlorine," avoiding more toxic halogen sources. nih.gov While not specific to benzoates, this methodology showcases the potential for using safer, readily available reagents in halogenation reactions. nih.gov Furthermore, developing solvent-free reaction conditions is a primary goal of green chemistry. wjpmr.com For instance, the synthesis of benzilic acid has been achieved by grinding the reactants together in a mortar, which is more environmentally friendly and atom-efficient than traditional solvent-based methods. wjpmr.com

Table 2: Application of Green Chemistry Principles in Related Syntheses

Table of Mentioned Compounds

Reactivity and Mechanistic Investigations of Methyl 3 Iodo 2 Methoxybenzoate

Electrophilic and Nucleophilic Transformations

The electron-withdrawing nature of the methoxycarbonyl and iodo groups on the benzene (B151609) ring influences its susceptibility to electrophilic and nucleophilic substitution reactions. The iodine atom, being a good leaving group, can be displaced by strong nucleophiles. Conversely, the aromatic ring can undergo electrophilic attack, although the substitution pattern is directed by the existing substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Methyl 3-iodo-2-methoxybenzoate serves as an important aryl halide partner in these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium catalysts are widely employed for their ability to facilitate a variety of cross-coupling reactions. youtube.com The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds, styrenes, and polyolefins. libretexts.orgwikipedia.org The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. libretexts.org The resulting organopalladium(II) complex then undergoes transmetalation with the organoboron reagent, which is activated by the base. harvard.eduorganic-chemistry.org The final step is reductive elimination from the transient diorganopalladium(II) complex to yield the cross-coupled product and regenerate the palladium(0) catalyst. harvard.edu

| Organohalide | Organoboron Reagent | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Aryl or Vinyl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biaryl or Styrene |

| Iodobenzene | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | Biphenyl |

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The mechanism starts with the oxidative addition of the halide to the palladium(0) catalyst. nih.gov This is followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov A subsequent β-hydride elimination step forms the product and a hydridopalladium complex, which is then reductively eliminated to regenerate the active catalyst. youtube.com

| Unsaturated Halide | Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | Stilbene |

| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂/P(t-Bu)₃ | Na₂CO₃ | DMF | Substituted Cinnamate Ester |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems for certain transformations. ucf.edu These reactions have been extensively developed for the formation of carbon-nitrogen and carbon-carbon bonds.

The Chan-Lam coupling reaction is a copper-mediated method for forming carbon-nitrogen bonds between an amine or amide and a boronic acid. mdpi.comresearchgate.net This reaction can be performed under mild conditions and tolerates a wide range of functional groups. researchgate.net Research has shown that copper(I) salts can effectively mediate the N-arylation of various N-heterocycles with both electron-rich and electron-deficient aryl boronic acids. researchgate.net A plausible mechanism involves the oxidation of Cu(I) to a Cu(II) species, which then undergoes transmetalation with the arylboronic acid. mdpi.com The N-containing substrate then coordinates to the copper center, followed by reductive elimination to form the N-aryl product and regenerate the active copper catalyst. mdpi.com

Nickel-catalyzed cross-coupling of Grignard reagents with organic halides, known as the Kumada coupling, is a powerful method for C-C bond formation. researchgate.net While nickel is the typical catalyst, copper can also facilitate similar transformations. These reactions are valuable for creating sp2-sp3 and sp3-sp3 carbon-carbon bonds. researchgate.net

The Ullmann reaction traditionally refers to the copper-promoted synthesis of biaryl ethers from phenols and aryl halides. berkeley.eduescholarship.org More broadly, it encompasses the homocoupling of aryl halides to form symmetrical biaryls, a reaction that has seen significant advancements with the use of various catalytic systems, including palladium, gold, and nickel nanoparticles, to improve efficiency and sustainability. rsc.org Mechanistic studies suggest that these reactions can proceed through a single-electron transfer (SET) mechanism. rsc.org In the context of intramolecular reactions, Ullmann-type couplings can be used to form cyclic biaryl systems, which are important structural motifs in many natural products and functional materials. researchgate.net Recent developments have also explored multimetallic systems, such as Ni and Pd catalysis, for cross-Ullmann biheteroaryl synthesis from heteroaryl halides and triflates. nih.gov

Functional Group Interconversions of the Ester Moiety

The methyl ester group in this compound is a versatile functional handle that can be readily converted into other functional groups, providing pathways to a variety of derivatives.

The conversion of the methyl ester to a carboxylic acid (hydrolysis) or a different ester (transesterification) are fundamental reactions. These processes can be catalyzed by either acid or base.

Ester Hydrolysis: Under basic conditions, such as treatment with sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification yields 3-iodo-2-methoxybenzoic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water.

Transesterification: This reaction exchanges the alkoxy group of the ester. masterorganicchemistry.com It is an equilibrium process that can be driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) under acidic or basic conditions will produce Ethyl 3-iodo-2-methoxybenzoate. masterorganicchemistry.com Under basic conditions, the mechanism involves nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com Acid-catalyzed transesterification proceeds via protonation of the carbonyl, followed by attack from the new alcohol. masterorganicchemistry.com

Table 1: Hydrolysis and Transesterification of this compound

| Transformation | Reagents & Conditions | Product |

| Hydrolysis (Basic) | 1. NaOH, H₂O, heat2. H₃O⁺ | 3-iodo-2-methoxybenzoic acid |

| Hydrolysis (Acidic) | H₃O⁺, heat | 3-iodo-2-methoxybenzoic acid |

| Transesterification | R'OH (excess), Acid or Base catalyst | 3-iodo-2-methoxy-R'-benzoate |

The ester functional group can be readily reduced; however, it is already in a high oxidation state, making further oxidation uncommon.

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). In this reaction, the hydride attacks the carbonyl carbon, and after a second equivalent of hydride reacts, a workup with water yields (3-iodo-2-methoxyphenyl)methanol. The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol.

Oxidation: The carboxyl group of an ester is at the same oxidation level as a carboxylic acid and is generally resistant to further oxidation under standard conditions. ucr.edu Oxidation reactions in this context typically refer to the conversion of functional groups at lower oxidation states (like aldehydes or alcohols) to the carboxylic acid level. ucr.edu

Table 2: Reduction of this compound

| Transformation | Reagents & Conditions | Product |

| Ester Reduction | 1. LiAlH₄, Et₂O or THF2. H₂O workup | (3-iodo-2-methoxyphenyl)methanol |

Directed Ortho-Metalation (DOM) Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgstrath.ac.uk

In this compound, both the methoxy (B1213986) group (-OCH₃) and the methyl ester group (-COOCH₃) can function as DMGs. The methoxy group is a well-established and effective DMG. wikipedia.org The ester group can also direct metalation, although it is generally considered a weaker DMG than the related amide or carboxylate groups.

Given the substitution pattern, two primary sites are available for deprotonation ortho to the DMGs:

C6-position: Ortho to the methoxy group.

C4-position: While not ortho to the ester in the traditional sense, the positions adjacent to the iodine atom are activated.

Research on related systems, such as 2-methoxybenzoic acid, has shown that deprotonation occurs exclusively at the position ortho to the carboxylate when using s-BuLi/TMEDA. organic-chemistry.org The methoxy group is also a strong directing group. organic-chemistry.org In this compound, the C6 position is sterically unhindered and activated by the ortho methoxy group, making it a likely site for lithiation. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new substituents at the C6 position.

Table 3: Potential Directed Ortho-Metalation of this compound

| Directing Group | Reagent | Site of Metalation | Potential Electrophiles (E⁺) | Product |

| -OCH₃ | n-BuLi or s-BuLi | C6 | D₂O, MeI, TMSCl, CO₂ | Methyl 6-E-3-iodo-2-methoxybenzoate |

| -COOCH₃ | LDA or other hindered base | C4 (less likely) | D₂O, MeI, TMSCl, CO₂ | Methyl 4-E-3-iodo-2-methoxybenzoate |

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a step-economical tool for creating C-C and C-heteroatom bonds. youtube.com This approach often utilizes a directing group to achieve high levels of regioselectivity. youtube.com

For this compound, the methoxy group is a prime candidate to act as a directing group in C-H activation reactions, particularly with palladium, rhodium, or ruthenium catalysts. The catalyst typically coordinates to the oxygen atom of the methoxy group, forming a metallacyclic intermediate that facilitates the cleavage of the C-H bond at the C6 position.

This strategy could enable a range of functionalizations at the C6 position, including:

Arylation: Coupling with aryl halides or boronic acids.

Alkylation, Alkenylation, and Alkynylation: Introducing various carbon-based substituents.

Amination and Oxygenation: Forming C-N and C-O bonds, respectively. youtube.com

The presence of the iodine atom at the C3 position also offers a handle for traditional cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a complementary route to functionalization that can be used in tandem with C-H activation strategies.

Spectroscopic and Structural Elucidation of Methyl 3 Iodo 2 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

A ¹H NMR spectrum for Methyl 3-iodo-2-methoxybenzoate would be expected to show distinct signals for the aromatic protons and the protons of the methyl ester and methoxy (B1213986) groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons would be crucial for confirming the 1,2,3-substitution pattern on the benzene (B151609) ring. However, no experimentally obtained ¹H NMR data for this specific compound has been found in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Similarly, a ¹³C NMR spectrum would provide evidence for the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons would be influenced by the attached substituents (iodine, methoxy, and methyl ester groups). As with the ¹H NMR data, no published ¹³C NMR spectrum or peak list for this compound could be located.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that allows for the determination of the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth and Diffraction Techniques

The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient quality. This typically involves methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to collect the necessary data. There are no available reports detailing the successful single crystal growth or subsequent X-ray diffraction analysis of this compound.

Determination of Molecular Geometry and Conformational Analysis

Analysis of X-ray diffraction data would yield the precise molecular geometry, including bond lengths and angles. It would also allow for a conformational analysis, detailing the spatial orientation of the methoxy and methyl ester substituents relative to the benzene ring. Without experimental data, any discussion of these parameters would be purely speculative.

Analysis of Crystal Packing and Intermolecular Interactions

Furthermore, X-ray crystallography would elucidate the packing of the molecules in the crystal lattice and reveal any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, which influence the solid-state structure. This information remains unknown in the absence of a crystal structure determination for this compound.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₉IO₃), its molecular weight is approximately 292.07 g/mol . sigmaaldrich.com Electron ionization (EI) mass spectrometry provides not only the molecular weight from the molecular ion peak but also a unique fragmentation pattern that serves as a "molecular fingerprint."

When a molecule of this compound is ionized, it forms the molecular ion, [M]⁺•, which is expected at an m/z of 292. Due to the high stability of the aromatic ring, this peak is expected to be observable. libretexts.org Subsequent fragmentation of this molecular ion provides crucial structural information. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. chemguide.co.uk

Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, significant fragment ions would likely arise from:

Loss of a methoxy radical (-•OCH₃): Cleavage of the ester C-O bond results in a stable acylium ion. This is a very common fragmentation pattern for methyl esters.

Loss of a methyl radical (-•CH₃): This can occur from either the ester or the ether functional group.

Loss of an iodine atom (-•I): The carbon-iodine bond is relatively weak and can cleave to form a radical, leaving a cation at m/z 165. docbrown.infodocbrown.info

Formation of the iodine cation ([I]⁺): A peak at m/z 127 corresponding to the iodine cation is a strong indicator of an iodine-containing compound. docbrown.info

These predictable fragmentation patterns allow for the confident confirmation of the compound's identity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This is an interactive table. Select a row to see details.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation |

| 292 | [C₉H₉IO₃]⁺• | Molecular Ion ([M]⁺•) |

| 261 | [C₈H₆IO₂]⁺ | Loss of the ester methoxy group (-•OCH₃) from the molecular ion. |

| 277 | [C₈H₆IO₃]⁺ | Loss of a methyl radical (-•CH₃) from the molecular ion. |

| 165 | [C₉H₉O₃]⁺ | Loss of an iodine radical (-•I) from the molecular ion. |

| 127 | [I]⁺ | Iodine cation formed via C-I bond cleavage. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrations of molecular bonds. These techniques are complementary and provide definitive evidence for the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's functional groups.

For this compound, the key functional groups—ester, ether, aromatic ring, and iodo-substituent—give rise to characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1715 cm⁻¹.

C-O Stretches: Two distinct C-O stretching vibrations are anticipated: one for the ester (C-O-C) and one for the aryl ether (Ar-O-C). These typically appear as strong bands in the 1300-1000 cm⁻¹ range. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups are found just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). docbrown.info

C-I Stretch: The carbon-iodine bond vibration is found in the far-infrared region, typically between 600-500 cm⁻¹. docbrown.info This region is often referred to as the fingerprint region because the complex pattern of absorptions is unique to the molecule.

Table 2: Characteristic FT-IR Absorption Bands for this compound This is an interactive table. Select a row to see details.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1730-1715 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1275-1200 | Asymmetric C-O Stretch | Aryl Ether & Ester |

| 1075-1020 | Symmetric C-O Stretch | Aryl Ether & Ester |

| 600-500 | C-I Stretch | Aryl Iodide |

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and vibrations that cause a change in molecular polarizability. The aromatic ring and the carbon-iodine bond are expected to produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring typically gives a strong, sharp signal. Other C=C stretching modes within the ring are also Raman active.

C-I Stretch: The C-I bond is highly polarizable, making this vibration (500-600 cm⁻¹) strongly Raman active. This provides a clear and complementary confirmation to the FT-IR data for the presence of the iodo-substituent.

Symmetric CH₃ Stretch: The symmetric stretching of the methyl groups will also be visible in the Raman spectrum.

The combination of FT-IR and Raman spectra provides a comprehensive and unambiguous identification of the functional groups present in the this compound molecule.

Table 3: Predicted Raman Shifts for this compound This is an interactive table. Select a row to see details.

| Raman Shift Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2950-2850 | Symmetric C-H Stretch | Aliphatic (-OCH₃) | Medium-Strong |

| 1600-1580 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Symmetric Ring Breathing | Aromatic Ring | Strong, Sharp |

| 600-500 | C-I Stretch | Aryl Iodide | Strong |

Computational Chemistry and Theoretical Insights into Methyl 3 Iodo 2 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for studying systems like Methyl 3-iodo-2-methoxybenzoate. These calculations are typically performed using a specific functional, such as B3LYP or B3PW91, and a basis set like 6-311G(d,p), to solve the approximate Schrödinger equation for the molecule. epstem.net

Quantum Mechanical Geometry Optimizations

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached.

The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. For instance, calculations would reveal the precise lengths of the C-I, C-O, and C=O bonds, as well as the angles defining the orientation of the methoxy (B1213986) and methyl ester functional groups relative to the benzene (B151609) ring. Studies on similar substituted benzoates show that the molecule is nearly planar, though minor deviations can occur. nih.govresearchgate.net The bulky iodine atom and the methoxy group at the ortho position create steric hindrance that influences the preferred rotational conformation of the ester group.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table presents illustrative data typical of what would be obtained from a DFT/B3LYP/6-311G(d,p) calculation. The values are representative and not from a published study on this specific molecule.

| Parameter | Atom Connection | Value (Å or °) |

| Bond Length | C-I | ~2.10 Å |

| C(ring)-C(carbonyl) | ~1.50 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C=O (ester) | ~1.21 Å | |

| O-CH3 (ester) | ~1.44 Å | |

| Bond Angle | C(ring)-C(ring)-I | ~121° |

| C(ring)-C(ring)-O(methoxy) | ~118° | |

| O=C-O (ester) | ~124° | |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~15° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals.

HOMO: The HOMO is expected to be distributed primarily over the benzene ring and the oxygen atom of the electron-donating methoxy group, as these are the most electron-rich areas.

LUMO: The LUMO is likely to be centered on the electron-withdrawing methyl ester group and the carbon-iodine bond, indicating these as potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Interactive Table 2: Illustrative Frontier Molecular Orbital Properties

This table shows representative energy values that would be calculated for this compound.

| Parameter | Value (eV) | Description |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicator of chemical reactivity and stability |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ) for ¹H and ¹³C nuclei. epstem.netrsc.org By comparing the calculated shifts with experimental spectra, one can confidently assign each signal to a specific atom in the molecule. wisc.edu The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electronegativity and steric effects of the adjacent iodo, methoxy, and ester groups.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. researchgate.net Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, C=O stretching of the ester group (typically a strong band around 1700-1730 cm⁻¹), or C-I stretching. These predicted frequencies are often systematically scaled to correct for approximations in the computational method and improve agreement with experimental FT-IR spectra. epstem.net

UV-Vis Absorptions: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the primary absorptions would correspond to π→π* transitions within the aromatic system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an excellent tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Red Regions (Negative Potential): These areas are electron-rich and indicate the most likely sites for electrophilic attack. For this compound, strong negative potentials are expected around the carbonyl oxygen of the ester group and, to a lesser extent, the oxygen of the methoxy group.

Blue Regions (Positive Potential): These areas are electron-poor and represent favorable sites for nucleophilic attack. Positive potentials would be located around the hydrogen atoms and potentially near the iodine atom due to the phenomenon of "σ-hole" bonding, where the region opposite the C-I bond can be electropositive.

Green Regions (Neutral Potential): These areas represent regions of near-zero potential, typically found over the carbon backbone of the aromatic ring.

The MEP map provides a holistic view of the molecule's electronic landscape, summarizing the combined effects of electronegativity, induction, and resonance. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. This involves identifying and characterizing the structures and energies of reactants, transition states, intermediates, and products.

For reactions involving this compound, such as Suzuki couplings or other cross-coupling reactions where the C-I bond is cleaved, DFT can be used to:

Locate the Transition State: By performing a transition state search, chemists can find the high-energy structure that connects reactants and products. The geometry of the transition state provides critical information about which bonds are breaking and forming.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier for the reaction. Comparing activation energies for different possible pathways allows researchers to predict the most likely mechanism.

Analyze Reaction Intermediates: The calculations can identify any stable or quasi-stable intermediates that may form during the reaction, providing a more complete picture of the reaction coordinate.

Steric and Electronic Effects on Reactivity: A Computational Perspective

The reactivity of this compound is governed by a combination of steric and electronic factors, which can be quantitatively analyzed using computational methods. bhu.ac.in

Electronic Effects: The substituents on the benzene ring profoundly influence its electronic properties. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density on the ring, particularly at the ortho and para positions. The methyl ester group (-COOCH₃) is an electron-withdrawing group. The iodine atom (-I) has a dual role: it is weakly deactivating through induction but can also participate in directing effects. FMO and MEP analyses quantify these electronic influences, highlighting the most nucleophilic and electrophilic sites. bhu.ac.in

Steric Effects: The spatial bulk of the substituents plays a critical role in determining reactivity. The large iodine atom and the adjacent methoxy group create significant steric hindrance around the C2 and C3 positions of the ring. This steric crowding can affect the rate and regioselectivity of reactions by impeding the approach of a reagent to these sites. Computational models can quantify this steric strain and predict how it might favor reactions at less hindered positions of the molecule.

Applications and Synthetic Utility of Methyl 3 Iodo 2 Methoxybenzoate in Advanced Materials and Fine Chemical Synthesis

Role as a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Molecular Architectures

Development of Organic Linkers for Metal-Organic Frameworks (MOFs)

There is no specific information available in the searched resources detailing the use of Methyl 3-iodo-2-methoxybenzoate as a precursor for the development of organic linkers for Metal-Organic Frameworks (MOFs). While substituted benzoic acids are common starting materials for MOF linkers, the direct application of this particular compound has not been reported in the surveyed literature.

Synthesis of Bioactive Natural Products (e.g., Carbazole (B46965) Alkaloids)

The synthesis of carbazole alkaloids or other bioactive natural products originating from this compound is not described in the available scientific literature.

Synthesis of Novel Organic Scaffolds and Derivatives

While the chemical structure of this compound lends itself to the creation of various derivatives, specific research detailing the synthesis of novel organic scaffolds from this precursor is not found in the public scientific record.

Potential for Radiolabeling and Imaging Agent Development

The presence of an iodine atom in the structure of this compound suggests a theoretical potential for radiolabeling by introducing a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, or Iodine-131). Such radiolabeled molecules could potentially serve as imaging agents in nuclear medicine techniques like SPECT or PET. However, there are no specific studies or reports in the searched literature that have explored or documented the radiolabeling of this compound or its development as an imaging agent.

Q & A

Q. What are the common synthetic routes for Methyl 3-iodo-2-methoxybenzoate, and how can intermediates be characterized?

this compound is typically synthesized via electrophilic iodination or esterification. For example, 3-hydroxy-2-iodobenzoic acid can be refluxed with thionyl chloride in methanol to form the methyl ester, followed by purification via column chromatography . Intermediate characterization often employs ¹H/¹³C NMR to confirm regioselectivity of iodination and ester formation. Infrared spectroscopy (IR) verifies the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns (iodine has a distinct isotopic signature).

- X-ray crystallography resolves crystal packing and bond angles, though this requires high-quality single crystals. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

- Thermogravimetric Analysis (TGA) assesses thermal stability, with decomposition temperatures indicating purity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for halogenated benzoate derivatives like this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as iodine substitution sites. For instance, iodine’s electron-withdrawing effect at the 3-position can be modeled to explain its influence on neighboring methoxy group reactivity. Molecular docking studies further explore interactions with biological targets, such as enzymes or receptors .

Q. What experimental strategies resolve contradictions in spectral data for iodinated aromatic compounds?

Discrepancies between NMR and X-ray data (e.g., unexpected coupling constants) may arise from dynamic effects or crystal packing. Strategies include:

- Variable-temperature NMR to detect conformational changes.

- Cross-validation with IR and UV-Vis spectroscopy to confirm electronic transitions.

- Powder X-ray Diffraction (PXRD) to compare experimental and simulated patterns .

Q. How does the iodine substituent influence the thermal decomposition pathway of this compound?

Simultaneous TG-DTA and DSC reveal multi-stage decomposition:

De-esterification (~200–250°C), releasing methanol and forming 3-iodo-2-methoxybenzoic acid.

Decarboxylation (~300°C), yielding iodinated phenolic derivatives.

Iodine elimination (>400°C), forming polyaromatic hydrocarbons. Kinetic studies using the Kissinger method determine activation energies for each step .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Iodine’s heavy atom effect enhances X-ray scattering but complicates crystal growth due to steric hindrance. Strategies include:

- Slow evaporation in polar aprotic solvents (e.g., DMF/EtOAC mixtures).

- Seeding techniques to initiate nucleation.

- Cryocrystallography at 100 K to stabilize weak intermolecular interactions .

Methodological Guidance

Q. How to design a reaction mechanism study for iodine substitution in this compound?

Q. What protocols ensure reproducibility in synthesizing halogenated benzoate esters?

- Stoichiometric control : Use 1.1–1.3 equivalents of iodinating agents (e.g., NIS) to avoid di-iodination.

- Inert atmosphere : Protect against moisture and oxygen using Schlenk lines.

- Purification : Combine flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (from ethanol/water) .

Data Interpretation and Validation

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

- DFT-simulated IR spectra (e.g., using Gaussian 16) are compared with experimental data. Deviations >20 cm⁻¹ suggest impurities or incorrect assignments.

- Raman spectroscopy supplements IR data, especially for non-polar bonds (e.g., C-I stretch at ~500 cm⁻¹) .

Q. What statistical methods analyze variability in thermal decomposition data across replicate experiments?

- Principal Component Analysis (PCA) identifies outliers in TG-DTA datasets.

- ANOVA tests significance of decomposition temperature variations under different atmospheres (N₂ vs. air) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.